molecular formula C20H21BrN4OS B301671 N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

カタログ番号 B301671
分子量: 445.4 g/mol
InChIキー: OQBHOYLZSBDREV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as BMTSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. BMTSA belongs to the class of triazole derivatives, which have been extensively studied for their biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory effects.

作用機序

The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that this compound may exert its antibacterial activity by inhibiting bacterial cell wall synthesis. This compound may also act by disrupting the bacterial membrane integrity. The anticancer activity of this compound may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes. This compound may also inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo models. It has also been found to have good stability in various biological fluids. This compound has been found to be metabolized by the liver and excreted through the kidneys. This compound has also been found to have good bioavailability, which makes it a potential candidate for oral administration.

実験室実験の利点と制限

N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. This compound has also been found to have good solubility in various solvents, which makes it suitable for different experimental conditions. However, the limitations of this compound include its high cost of synthesis and limited information on its pharmacokinetics and pharmacodynamics.

将来の方向性

There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the potential areas of research is to study its mechanism of action in more detail to understand its biological activities better. Another area of research is to explore the potential of this compound as a therapeutic agent for various diseases, including bacterial infections, fungal infections, cancer, and inflammatory diseases. The development of novel formulations and delivery systems for this compound may also enhance its therapeutic potential. In conclusion, this compound is a promising compound that has the potential to be developed as a therapeutic agent for various diseases. Further research is needed to explore its full potential.

合成法

The synthesis of N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multistep reaction starting from 4-bromo-3-methylphenylamine and 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

科学的研究の応用

N-(4-bromo-3-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been tested for its biological activities in various in vitro and in vivo models. It has been found to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This compound also showed antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

特性

分子式

C20H21BrN4OS

分子量

445.4 g/mol

IUPAC名

N-(4-bromo-3-methylphenyl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21BrN4OS/c1-4-25-19(15-7-5-6-13(2)10-15)23-24-20(25)27-12-18(26)22-16-8-9-17(21)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,22,26)

InChIキー

OQBHOYLZSBDREV-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)C)C3=CC(=CC=C3)C

正規SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)C)C3=CC=CC(=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。